molecular formula C31H41N3O2 B14237080 4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile CAS No. 411207-76-6

4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile

Cat. No.: B14237080
CAS No.: 411207-76-6
M. Wt: 487.7 g/mol
InChI Key: GQRYDHMYVQZFPT-UHFFFAOYSA-N
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Description

4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazole derivatives, which are heterocyclic compounds containing an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(hexadecyloxy)benzohydrazide with cyanogen bromide in the presence of a base to form the oxadiazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile is unique due to its specific combination of the oxadiazole ring and the hexadecyloxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

411207-76-6

Molecular Formula

C31H41N3O2

Molecular Weight

487.7 g/mol

IUPAC Name

4-[5-(4-hexadecoxyphenyl)-1,3,4-oxadiazol-2-yl]benzonitrile

InChI

InChI=1S/C31H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-35-29-22-20-28(21-23-29)31-34-33-30(36-31)27-18-16-26(25-32)17-19-27/h16-23H,2-15,24H2,1H3

InChI Key

GQRYDHMYVQZFPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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